REACTION_CXSMILES
|
[CH3:1][C:2](C)([CH3:7])[CH2:3][CH2:4]CC>C(Cl)(Cl)(Cl)Cl>[CH3:3][C:2]([CH3:7])=[CH2:1].[CH3:7][C:2]([CH:3]=[CH2:4])=[CH2:1] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CCCC)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was purged with N2 and with the temperature
|
Type
|
CUSTOM
|
Details
|
adjusted to 75° C.
|
Type
|
ADDITION
|
Details
|
0.2 g of benzoyl peroxide was added
|
Type
|
ADDITION
|
Details
|
After this period 1.0 g of methylmethacrylate was added
|
Type
|
STIRRING
|
Details
|
the system was stirred for 16 hours under a N2 atmosphere
|
Duration
|
16 h
|
Type
|
ADDITION
|
Details
|
At the end of 16 hours, 0.3 g of benzoyl peroxide or azobisisobutyronitrile was added
|
Duration
|
16 h
|
Type
|
ADDITION
|
Details
|
40 g of methyl methacrylate was added over an hour
|
Type
|
WAIT
|
Details
|
The polymerization was continued for 16 hours
|
Duration
|
16 h
|
Type
|
STIRRING
|
Details
|
with constant mechanical stirring under a N2 atmosphere
|
Type
|
CUSTOM
|
Details
|
decanting
|
Type
|
CUSTOM
|
Details
|
dried to a powder
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 3.5% |
Name
|
|
Type
|
product
|
Smiles
|
CC(=C)C.CC(=C)C=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |